molecular formula C11H16O B2936640 Spiro[4.6]undec-3-en-2-one CAS No. 402858-09-7

Spiro[4.6]undec-3-en-2-one

Cat. No.: B2936640
CAS No.: 402858-09-7
M. Wt: 164.248
InChI Key: VNDLCYGXBUCRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[4.6]undec-3-en-2-one is a unique organic compound characterized by its spirocyclic structure, which consists of two rings sharing a single atom. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.6]undec-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable ketone with a diene in the presence of a Lewis acid catalyst, facilitating the formation of the spirocyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of spirocyclic lactones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol, altering the compound’s reactivity and properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed:

    Oxidation: Formation of spirocyclic lactones.

    Reduction: Formation of spirocyclic alcohols.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Spiro[4.6]undec-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Spiro[4.6]undec-3-en-2-one involves its interaction with specific molecular targets, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

    Spiro[5.5]undecane: Another spirocyclic compound with a different ring size, exhibiting distinct chemical and physical properties.

    Spiro[4.5]decane: Similar in structure but with a different ring configuration, leading to variations in reactivity and applications.

Uniqueness: Spiro[4.6]undec-3-en-2-one is unique due to its specific ring size and the presence of a ketone group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

spiro[4.6]undec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h5,8H,1-4,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDLCYGXBUCRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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